molecular formula C11H11NOS B13853512 1-(2-Phenylthiazol-4-yl)ethanol

1-(2-Phenylthiazol-4-yl)ethanol

Cat. No.: B13853512
M. Wt: 205.28 g/mol
InChI Key: PUZXFMNARNVTEK-UHFFFAOYSA-N
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Description

1-(2-Phenylthiazol-4-yl)ethanol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various drugs and bioactive agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenylthiazol-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-phenylthiazole with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-Phenylthiazole and ethylene oxide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The mixture is heated to a temperature of around 60-80°C for several hours.

    Product Isolation: The product is then isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-phenylthiazole in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method allows for the selective reduction of the thiazole ring, leading to the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylthiazol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products are halides or amines, depending on the reagent used.

Scientific Research Applications

1-(2-Phenylthiazol-4-yl)ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Phenylthiazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to a range of biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound may interact with cellular receptors, modulating signaling pathways and leading to anticancer effects .

Comparison with Similar Compounds

1-(2-Phenylthiazol-4-yl)ethanol can be compared with other similar compounds, such as:

    2-Phenylthiazole: This compound lacks the hydroxyl group present in this compound, which may affect its reactivity and biological activity.

    4-Phenylthiazole: Similar to 2-Phenylthiazole, but with the phenyl group attached at a different position on the thiazole ring.

    1-(2-Phenylthiazol-4-yl)ethanone: This compound contains a ketone group instead of a hydroxyl group, leading to different chemical and biological properties.

The presence of the hydroxyl group in this compound makes it unique and may contribute to its specific reactivity and biological activities.

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

1-(2-phenyl-1,3-thiazol-4-yl)ethanol

InChI

InChI=1S/C11H11NOS/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9/h2-8,13H,1H3

InChI Key

PUZXFMNARNVTEK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)C2=CC=CC=C2)O

Origin of Product

United States

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